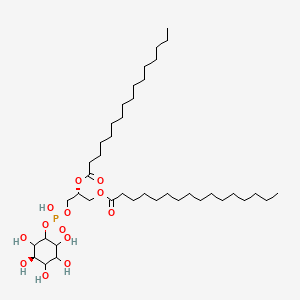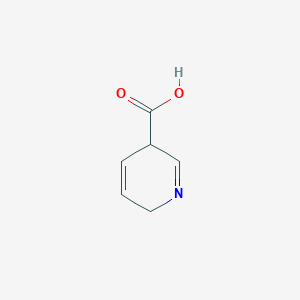
3,6-Dihydronicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dihydronicotinic acid is a dihydropyridine.
Aplicaciones Científicas De Investigación
Bone Health and Osteoporosis Treatment
3,6-Dihydronicotinic acid, as a component of certain bisphosphonates like Zoledronic acid, plays a significant role in treating osteoporosis. Research has shown that Zoledronic acid, which may contain derivatives of 3,6-Dihydronicotinic acid, significantly reduces the risk of fractures in postmenopausal women with osteoporosis. It works by increasing the mineral/matrix ratio in bone, suggesting its effect on bone matrix formation in addition to its antiresorptive effect (Gamsjaeger et al., 2011).
Angiogenesis Inhibition
Bisphosphonates, including those with 3,6-Dihydronicotinic acid structures, have been identified to have antiangiogenic properties. This is significant in the treatment of diseases with an angiogenic component, such as certain cancers. Zoledronic acid, in particular, has been found to inhibit the proliferation of human endothelial cells, which is a key process in angiogenesis (Wood et al., 2002).
Cancer Treatment and Metastasis Prevention
Research has demonstrated that compounds like Zoledronic acid, containing 3,6-Dihydronicotinic acid, are effective in the treatment of bone metastases in various cancers. It helps in reducing skeletal-related events in patients with bone metastases from solid tumors, thereby playing a crucial role in cancer management and improving patient quality of life (Berenson, 2005).
Potential in Asthma Treatment
In the realm of respiratory diseases, 3,6-Dihydronicotinic acid has been identified as a potential biomarker in corticosteroid-resistant asthmatic children. This suggests its role in understanding and possibly treating severe asthma, as its presence may indicate specific metabolic pathways involved in corticosteroid resistance (Park et al., 2016).
Agricultural Applications
Interestingly, 3,6-Dihydronicotinic acid derivatives have been studied for their effects on plant growth. Certain derivatives have shown to enhance seed germination in specific plant species, indicating a potential use in agricultural science and crop management (Voronkov et al., 2005).
Propiedades
Nombre del producto |
3,6-Dihydronicotinic acid |
|---|---|
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
2,5-dihydropyridine-5-carboxylic acid |
InChI |
InChI=1S/C6H7NO2/c8-6(9)5-2-1-3-7-4-5/h1-2,4-5H,3H2,(H,8,9) |
Clave InChI |
PPOLBRYFPXVWHY-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC(C=N1)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1263551.png)
![1-O-(alpha-D-galactopyranosyl)-N-[11-([1,1'-biphenyl]-4-yl)undecanoyl]phytosphingosine](/img/structure/B1263554.png)
![18-(2,3-Dimethoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263555.png)



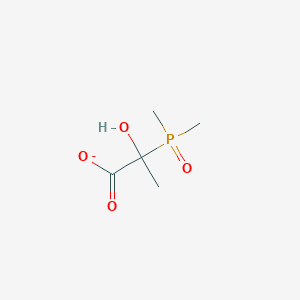

![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1263567.png)

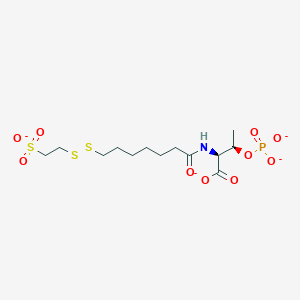
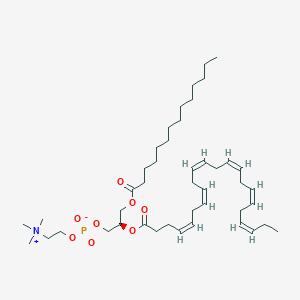
![1-hexadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263575.png)
